molecular formula C11H18FNO4 B8148236 O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate

Cat. No.: B8148236
M. Wt: 247.26 g/mol
InChI Key: CHBKHXNHCHJSAP-YUMQZZPRSA-N
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Description

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom at the third position of the pyrrolidine ring, along with tert-butyl and methyl groups at the first and second positions, respectively

Preparation Methods

The synthesis of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be achieved through several synthetic routes. One common method involves the fluorination of a precursor pyrrolidine compound. The reaction conditions typically include the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the selective introduction of the fluorine atom at the desired position.

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield and purity of the final product. Flow microreactors have been shown to be efficient and sustainable for the synthesis of similar compounds .

Chemical Reactions Analysis

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of their biological functions. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity, depending on the specific application.

Comparison with Similar Compounds

O1-tert-butyl O2-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate can be compared with other fluorinated pyrrolidines, such as:

    1-Tert-butyl 2-methyl (2R,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate: This compound has a hydroxyl group instead of a fluorine atom, which affects its reactivity and biological activity.

    1-Tert-butyl 2-methyl (2R,3S)-3-chloropyrrolidine-1,2-dicarboxylate: The presence of a chlorine atom instead of fluorine results in different chemical properties and applications.

The uniqueness of this compound lies in its specific fluorine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2R,3S)-3-fluoropyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-5-7(12)8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBKHXNHCHJSAP-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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